An In-depth Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride
An In-depth Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride
This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetonitrile hydrochloride, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.
Core Physicochemical & Spectroscopic Profile
2-Amino-2-phenylacetonitrile hydrochloride, often encountered as its (S)-enantiomer in asymmetric synthesis, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for both laboratory and industrial applications.[2] The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and molar calculations.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-phenylacetonitrile;hydrochloride | PubChem[3] |
| CAS Number | 53641-60-4 ((S)-enantiomer HCl) | PubChem[3] |
| Molecular Formula | C₈H₉ClN₂ | PubChem[3] |
| Molecular Weight | 168.62 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline powder | Smolecule[1] |
| Melting Point | ~164-165 °C (with decomposition) | Smolecule[1] |
| Solubility | Soluble in water and other polar solvents | Smolecule[1] |
Spectroscopic Signature
Accurate characterization is paramount for verifying the identity and purity of 2-Amino-2-phenylacetonitrile hydrochloride. While specific spectra are instrument-dependent, the expected signatures are as follows:
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¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons of the phenyl group, a singlet for the methine proton (CH), and a broad signal for the amine protons (NH₂), which can exchange with D₂O.
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¹³C NMR: The carbon spectrum will display signals for the nitrile carbon (C≡N), the carbons of the phenyl ring, and the alpha-carbon bonded to both the amino and nitrile groups.
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IR Spectroscopy: The infrared spectrum is distinguished by a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240 cm⁻¹ and broad absorptions in the 3000-3400 cm⁻¹ region corresponding to the N-H stretches of the primary amine salt.
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak for the free base (C₈H₈N₂) at m/z ≈ 132.16.[4][]
Synthesis and Mechanistic Insights: The Strecker Reaction
The most prevalent and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[1] This one-pot reaction elegantly combines an aldehyde, ammonia, and a cyanide source to form the desired product. The synthesis of 2-Amino-2-phenylacetonitrile hydrochloride typically involves the condensation of benzaldehyde with an ammonia source and a cyanide source, followed by treatment with hydrochloric acid.[2][6]
Mechanistic Pathway
The causality behind the Strecker synthesis involves a sequence of nucleophilic additions. Understanding this mechanism is key to optimizing reaction conditions, such as pH and temperature, to maximize yield and purity.[2]
Caption: Mechanism of the Strecker Synthesis.
Expert Insight: The initial step is the formation of an imine from benzaldehyde and ammonia, which is then protonated to form a reactive iminium ion. The rate-determining step is typically the nucleophilic attack of the cyanide ion on the iminium electrophile. The reaction is often performed under mildly acidic conditions to facilitate both imine formation and subsequent cyanide attack. The final step involves protonation with HCl to yield the stable, isolatable hydrochloride salt.[6]
Example Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
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Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
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Initial Reaction: Dissolve benzaldehyde in a suitable solvent like methanol. Cool the solution in an ice bath.
-
Reagent Addition: Concurrently add aqueous solutions of ammonium chloride and sodium cyanide to the flask dropwise, maintaining a low temperature (0-5 °C).
-
Reaction: Stir the mixture vigorously at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Extract the resulting α-aminonitrile into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Salt Formation: Bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in an anhydrous solvent.
-
Isolation: The 2-Amino-2-phenylacetonitrile hydrochloride will precipitate as a solid. Collect the product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Characterization: Confirm product identity and purity using melting point analysis and spectroscopic methods (NMR, IR).
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Amino-2-phenylacetonitrile hydrochloride lies in the dual reactivity of its amino and nitrile functional groups.[6] This bifunctionality makes it a versatile building block for a wide range of more complex molecules.[6]
Key Transformations
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Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield α-aminophenylacetic acid, a valuable non-proteinogenic amino acid used in the synthesis of semisynthetic penicillins and other pharmaceuticals.
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Reduction of the Nitrile: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding diamine, 1-phenyl-1,2-ethanediamine.[2]
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N-Functionalization: The primary amino group can readily undergo reactions such as acylation, alkylation, or Schiff base formation, allowing for the introduction of various functionalities and protecting groups.[2]
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
2-Amino-2-phenylacetonitrile hydrochloride is primarily valued as a synthetic intermediate rather than for its direct biological activity.[2] Its structural motif is a cornerstone in the synthesis of numerous target molecules.
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Pharmaceutical Synthesis: It serves as a critical precursor for synthesizing a variety of pharmaceuticals. Its derivatives are investigated for applications in treating neurological disorders and cancer.[1]
-
Amino Acid and Peptide Synthesis: As detailed above, it is a direct precursor to non-natural amino acids, which are incorporated into peptides to enhance their stability, conformational properties, and biological activity.
-
Heterocyclic Chemistry: The compound is a building block for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[6]
Safety and Handling
Trustworthiness through Safety: A self-validating protocol inherently includes rigorous safety measures. 2-Amino-2-phenylacetonitrile hydrochloride and its precursors (especially cyanide salts) are toxic and must be handled with extreme care.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation.[3] The free base form is harmful if swallowed, in contact with skin, or if inhaled.[4] Precursors like sodium cyanide are highly toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Use a closed system where possible and prevent the generation of dust or aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Cyanide-containing waste requires specialized disposal procedures.
Conclusion
2-Amino-2-phenylacetonitrile hydrochloride is a fundamentally important and versatile chemical intermediate. Its value is derived from its straightforward synthesis via the Strecker reaction and the strategic reactivity of its amino and nitrile groups. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, handling, and reaction pathways is essential for leveraging its full potential in the creation of novel amino acids, peptides, and pharmacologically active compounds.
References
- Benchchem. (n.d.). (S)-2-Amino-2-phenylacetonitrile hydrochloride.
- Benchchem. (n.d.). 2-Amino-2-phenylacetonitrile.
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PubChem. (n.d.). (S)-2-Amino-2-phenylacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PEONILE. (2023, May 6). Safety Data Sheet. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- BOC Sciences. (n.d.). 2-Amino-2-phenylacetonitrile.
- Smolecule. (n.d.). Buy 2-Amino-2-phenylacetonitrile hydrochloride | 53641-60-4.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-amino-2-phenylacetonitrile. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Amino-2-phenylacetonitrile hydrochloride. Retrieved from [Link]
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